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Introduction

3-Nitrobenzophenone is a versatile intermediate in organic synthesis, primarily utilized as a
precursor for the synthesis of active pharmaceutical ingredients (APIs) and other valuable
organic molecules. Its chemical structure, featuring a benzophenone core substituted with a
nitro group in the meta position, allows for a range of chemical transformations. The nitro group
can be readily reduced to an amine, providing a key functional handle for further molecular
elaboration. Additionally, the benzophenone moiety can influence the photochemical properties
of the molecule, opening avenues for its use in photolabile protecting group strategies.

This document provides detailed application notes and experimental protocols for the key
synthetic applications of 3-Nitrobenzophenone, focusing on its role in the synthesis of the
non-steroidal anti-inflammatory drug (NSAID) ketoprofen, its reduction to 3-
aminobenzophenone, and its potential application as a photolabile protecting group.

Key Applications
Starting Material for the Synthesis of Ketoprofen

3-Nitrobenzophenone serves as a crucial starting material in some synthetic routes to
Ketoprofen, a widely used NSAID. The synthesis involves a multi-step pathway where the nitro
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group is ultimately transformed into the propionic acid moiety of the final drug molecule. A key
intermediate in this process is 2-(3-benzoylphenyl)propionitrile.
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Caption: Multi-step synthesis of Ketoprofen from 3-Nitrobenzophenone.
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A plausible synthetic route from 3-nitrobenzophenone to 2-(3-benzoylphenyl)propionitrile

involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to

introduce a nitrile group, and subsequent a-methylation.

Step 1: Reduction of 3-Nitrobenzophenone to 3-Aminobenzophenone (See Protocol in
Section 2)

Step 2: Synthesis of 3-Benzoylbenzonitrile via Sandmeyer Reaction

e Materials: 3-Aminobenzophenone, Sodium nitrite (NaNO3z), Hydrochloric acid (HCI),
Copper(l) cyanide (CuCN), Sodium cyanide (NaCN).

Procedure:

Dissolve 3-aminobenzophenone (1 equivalent) in a mixture of concentrated HCI and water
at 0-5 °C.

Slowly add an aqueous solution of NaNO2 (1.1 equivalents) while maintaining the
temperature below 5 °C to form the diazonium salt.

In a separate flask, prepare a solution of CuCN (1.2 equivalents) and NaCN (1.2
equivalents) in water.

Slowly add the cold diazonium salt solution to the cyanide solution.

Warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen
gas ceases.

Cool the mixture and extract the product with a suitable organic solvent (e.qg.,
dichloromethane).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain 3-
benzoylbenzonitrile.

Step 3: Synthesis of 2-(3-Benzoylphenyl)propionitrile[1]
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» Materials: 3-Benzoylbenzonitrile, Methylating agent (e.g., methyl iodide), Strong base (e.g.,
sodium amide).

e Procedure:

o In a two-phase system, react 3-benzoylbenzonitrile with a methylating agent in the
presence of a strong base and a phase-transfer catalyst (e.g., a quaternary ammonium

salt).

o The reaction is typically carried out at a gradually increasing temperature from -5 °C to 30
°C.

o After the reaction is complete, quench the reaction mixture and extract the product.
o Purify the crude product to yield 2-(3-benzoylphenyl)propionitrile.

o Materials: 2-(3-Benzoylphenyl)propionitrile (23.5 g, 0.1 mol), Methanol (200 mL), Hydrogen
chloride gas, Potassium hydroxide (KOH, 16.8 g, 0.3 mol), Water (100 mL), Hydrochloric
acid.

e Procedure:
o Dissolve 2-(3-benzoylphenyl)propionitrile in methanol in a three-necked flask.
o Pass hydrogen chloride gas through the solution at room temperature for 2 hours.
o Add KOH and water to the reaction mixture and reflux at 70 °C for 2 hours.

o Cool the reaction solution to room temperature and adjust the pH to approximately 3.5
with hydrochloric acid to precipitate the solid product.

o Filter the solid, dry it, and recrystallize from methanol to obtain pure ketoprofen.

Reactant Solvent . ) Reaction .
Reaction Time Yield
Amount Volume Temperature
Room Temp.
23.5¢ 200 mL Methanol 4 hours (total) 98%
then 70 °C
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Synthesis of 3-Aminobenzophenone

The reduction of the nitro group in 3-nitrobenzophenone to an amino group is a fundamental
transformation that yields 3-aminobenzophenone, a valuable intermediate for the synthesis of
various pharmaceuticals and fine chemicals. This transformation can be achieved through
several methods, including catalytic hydrogenation and chemical reduction.

4 Catalytic Hydrogenation h /Chemical Reduction\

G—Nitrobenzophenona G-Nitrobenzophenona
Dissolve in Solvent Dissolve in Solvent

(e.g., Ethanol, Methanol) (e.g., Ethanol)
(Add Pd/C Catalyst) ( Add SnClz2-2H20 )

(Hydrogenate under Hz atmosphere)

Filter Catalyst

Work-up with Base

:

(Evaporate Solveng Extract and Purify
G-Aminobenzophenona 3-Aminobenzophenone
-  \ J/
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Caption: Methods for the reduction of 3-Nitrobenzophenone.

o Materials: 3-Nitrobenzophenone, 10% Palladium on Carbon (Pd/C), Ethanol or Methanol,

Hydrogen gas (H2).

e Procedure:

[e]

In a hydrogenation vessel, dissolve 3-nitrobenzophenone in a suitable solvent such as
ethanol or methanol.

Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture
vigorously at room temperature.

Monitor the reaction progress by techniques such as TLC or HPLC until the starting
material is consumed.

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with
nitrogen.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the filter cake with the solvent.

Combine the filtrates and evaporate the solvent under reduced pressure to obtain 3-
aminobenzophenone.

Temperatur .
Substrate Catalyst Solvent H2 Pressure Yield

e
Aromatic )

) Ethanol/Meth Room High to
Nitro 10% Pd/C 1-4 atm o
anol Temperature Quantitative

Compounds
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» Materials: 3-Nitrobenzophenone, Stannous chloride dihydrate (SnCl2-2H20), Ethanol,
Concentrated Hydrochloric Acid (HCI), Sodium hydroxide (NaOH).

e Procedure:

(¢]

Dissolve 3-nitrobenzophenone in ethanol in a round-bottom flask.
o Add a solution of SnCl2:2H20 (typically 3-5 equivalents) in concentrated HCI to the flask.
o Heat the reaction mixture at reflux for 1-3 hours, monitoring the reaction by TLC.

o After completion, cool the reaction mixture and carefully neutralize it with a concentrated
NaOH solution until the solution is basic.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization to obtain 3-
aminobenzophenone.

Reducing .
Substrate Solvent Temperature Yield
Agent
Aromatic Nitro SnCl2:2H20 / Good to
Ethanol Reflux
Compounds HCI Excellent

Application as a Photolabile Protecting Group

The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) for various
functional groups. While 3-nitrobenzophenone itself is not a classic ortho-nitrobenzyl
derivative, the 3-nitrobenzoyl group can be explored as a PPG for alcohols and amines, with
the potential for photochemical cleavage. The ester or amide linkage can be cleaved upon
irradiation with UV light, releasing the protected molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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